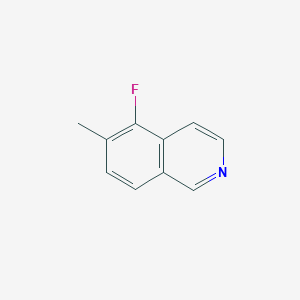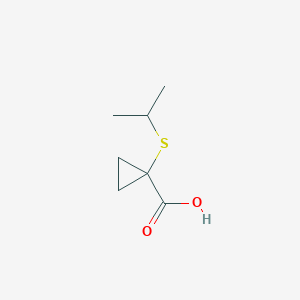![molecular formula C13H18BrN B13295449 N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13295449.png)
N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine is an organic compound that features a bromophenyl group attached to a cyclopentane ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine typically involves the reaction of 2-bromobenzyl chloride with 3-methylcyclopentan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium cyanide, and various amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Phenyl derivatives with different substituents.
Scientific Research Applications
N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-bromophenyl)methyl]-3,5-dimethoxybenzamide
- N-[(2-bromophenyl)methyl]-3,4,5-trimethoxybenzamide
- 2-(4-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine is unique due to its specific structural features, such as the cyclopentane ring and the bromophenyl group
Properties
Molecular Formula |
C13H18BrN |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C13H18BrN/c1-10-6-7-12(8-10)15-9-11-4-2-3-5-13(11)14/h2-5,10,12,15H,6-9H2,1H3 |
InChI Key |
FKEMKFHGWMEAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




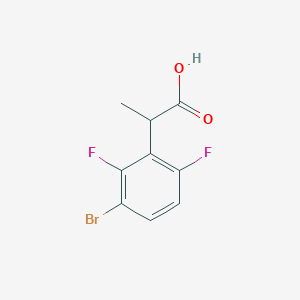

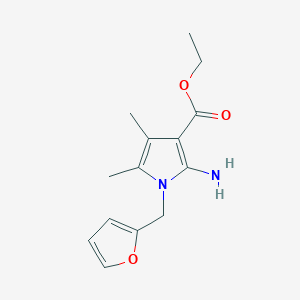
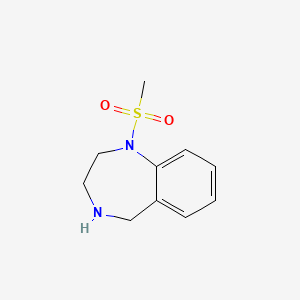
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13295404.png)
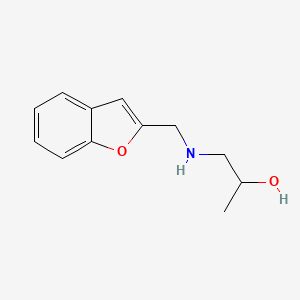
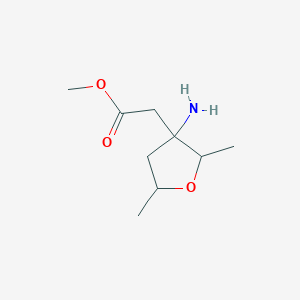
![4-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13295423.png)
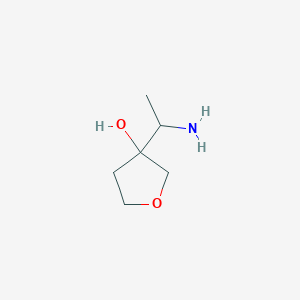
![1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13295436.png)
